Lenalidomide hydrochloride Lenalidomide hydrochloride Lenalidomide is a derivative of thalidomide introduced in 2004. Lenalidomide (Revlimid, CC-5013) is a TNF-α secretion inhibitor with IC50 of 13 nM. in vitro: Lenalidomide strongly induces IL-2 and sIL-2R production. Lenalidomide-induced tyrosine phosphorylation of CD28 on T cells is followed by a down-stream activation of NF-κB [2]. Lenalidomide and pomalidomide inhibits autoubiquitination of CRBN in HEK293 T cells expressing thalidomide-binding competent wild-type CRBN, but not thalidomide-binding defective CRBN (YW/AA). Overexpression of CRBN wild-type protein, but not CRBN (YW/AA) mutant protein, in KMS12 myeloma cells, amplifies pomalidomide-mediated reductions in c-myc and IRF4 expression and increases in p21(WAF-1) expression. Long-term selection for Lenalidomide resistance in H929 myeloma cell lines is accompanied by a reduction in CRBN, while in DF15R myeloma cells resistant to both pomalidomide and Lenalidomide, CRBN protein is undetectable [3]. in vivo: Pharmacokinetic studies evaluated doses of 0.5, 1.5, 5, and 10 mg/kg IV and 0.5 and 10 mg/kg doses for IP and oral routes. Liquid chromatography-tandem mass spectrometry was used to quantify lenalidomide in plasma, brain, lung, liver, heart, kidney, spleen, and muscle [4]. Treatment with either thalidomide or lenalidomide attenuated weight loss, enhanced motor performance, decreased motor neuron cell death, and significantly increased the life span in G93A transgenic mice [5]. Toxicity: International Staging System III received a combination therapy of lenalidomide (15 mg, Day 1 - 21) with dexamethasone (40 mg, Day 1, 8, 15, 22). After 4 days on chemotherapy, he experienced worsened dyspnea and was urgently hospitalized because of acute respiratory failure [6]. Clinical trial: Lenalidomide As Immune Adjuvant In Patient/'s With Chronic Lymphocytic Leukemia (CLL). Phase 2
Brand Name: Vulcanchem
CAS No.: 1243329-97-6
VCID: VC0002277
InChI: InChI=1S/C13H13N3O3.ClH/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H
SMILES: C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl
Molecular Formula: C13H14ClN3O3
Molecular Weight: 295.72

Lenalidomide hydrochloride

CAS No.: 1243329-97-6

Inhibitors

VCID: VC0002277

Molecular Formula: C13H14ClN3O3

Molecular Weight: 295.72

Lenalidomide hydrochloride - 1243329-97-6

CAS No. 1243329-97-6
Product Name Lenalidomide hydrochloride
Molecular Formula C13H14ClN3O3
Molecular Weight 295.72
IUPAC Name 3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride
Standard InChI InChI=1S/C13H13N3O3.ClH/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H
SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl
Description Lenalidomide is a derivative of thalidomide introduced in 2004. Lenalidomide (Revlimid, CC-5013) is a TNF-α secretion inhibitor with IC50 of 13 nM. in vitro: Lenalidomide strongly induces IL-2 and sIL-2R production. Lenalidomide-induced tyrosine phosphorylation of CD28 on T cells is followed by a down-stream activation of NF-κB [2]. Lenalidomide and pomalidomide inhibits autoubiquitination of CRBN in HEK293 T cells expressing thalidomide-binding competent wild-type CRBN, but not thalidomide-binding defective CRBN (YW/AA). Overexpression of CRBN wild-type protein, but not CRBN (YW/AA) mutant protein, in KMS12 myeloma cells, amplifies pomalidomide-mediated reductions in c-myc and IRF4 expression and increases in p21(WAF-1) expression. Long-term selection for Lenalidomide resistance in H929 myeloma cell lines is accompanied by a reduction in CRBN, while in DF15R myeloma cells resistant to both pomalidomide and Lenalidomide, CRBN protein is undetectable [3]. in vivo: Pharmacokinetic studies evaluated doses of 0.5, 1.5, 5, and 10 mg/kg IV and 0.5 and 10 mg/kg doses for IP and oral routes. Liquid chromatography-tandem mass spectrometry was used to quantify lenalidomide in plasma, brain, lung, liver, heart, kidney, spleen, and muscle [4]. Treatment with either thalidomide or lenalidomide attenuated weight loss, enhanced motor performance, decreased motor neuron cell death, and significantly increased the life span in G93A transgenic mice [5]. Toxicity: International Staging System III received a combination therapy of lenalidomide (15 mg, Day 1 - 21) with dexamethasone (40 mg, Day 1, 8, 15, 22). After 4 days on chemotherapy, he experienced worsened dyspnea and was urgently hospitalized because of acute respiratory failure [6]. Clinical trial: Lenalidomide As Immune Adjuvant In Patient/'s With Chronic Lymphocytic Leukemia (CLL). Phase 2
Synonyms CC-5013
Reference
[1]. Muller GW, et al. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production. Bioorg Med Chem Lett. 1999 Jun 7;9(11):1625-30.
[2]. Zangari M, et al. Immunomodulatory drugs in multiple myeloma. Expert Opin Investig Drugs. 2005 Nov;14(11):1411-8.
[3]. Lopez-Girona A, et al. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia. 2012 Nov;26(11):2326-35.
[4]. Rozewski DM, et al. Pharmacokinetics and tissue disposition of lenalidomide in mice. AAPS J. 2012 Dec;14(4):872-82.
[5]. Kiaei M, et al. Thalidomide and lenalidomide extend survival in a transgenic mouse model of amyotrophic lateral sclerosis. J Neurosci. 2006 Mar 1;26(9):2467-73.
[6]. Danbara M, et al. Lenalidomide-induced acute lung injury in case of multiple myeloma. Int J Clin Pharmacol Ther. 2013 Jun;51(6):513-6.
PubChem Compound 44234581
Last Modified Jan 08 2022
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